molecular formula C23H27N3O2S B2392303 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide CAS No. 901241-09-6

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide

Cat. No.: B2392303
CAS No.: 901241-09-6
M. Wt: 409.55
InChI Key: MKGXPNDWULKYTO-UHFFFAOYSA-N
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Description

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide is a heterocyclic compound featuring a central imidazole ring substituted with two p-tolyl groups at positions 2 and 3. The thioacetamide moiety bridges the imidazole core to a 3-methoxypropylamine group.

Properties

IUPAC Name

2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-16-5-9-18(10-6-16)21-23(29-15-20(27)24-13-4-14-28-3)26-22(25-21)19-11-7-17(2)8-12-19/h5-12H,4,13-15H2,1-3H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGXPNDWULKYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the condensation of p-tolylamine with glyoxal and ammonia to form the imidazole core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized to form N-oxides.

  • Reduction: : The thioacetamide group can be reduced to a thiol.

  • Substitution: : The methoxypropyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

  • N-oxides: : Resulting from the oxidation of the imidazole ring.

  • Thiols: : Formed by the reduction of the thioacetamide group.

  • Substituted derivatives: : Resulting from the substitution of the methoxypropyl group.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be studied for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide exerts its effects involves interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The thioacetamide group may participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues in Insecticidal Activity

Compound from :

  • Name: N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
  • Core Structure: Pyridine-thioacetamide with styryl and cyano substituents.
  • Activity: Demonstrated superior insecticidal activity against cowpea aphid compared to acetamiprid, a commercial neonicotinoid .

Comparison: While the target compound shares the thioacetamide functional group, its imidazole core and p-tolyl substituents differ significantly from the pyridine-based structure in . Imidazole derivatives are known for diverse biological activities (e.g., antifungal, anticancer), but the absence of insecticidal data for the target compound limits direct comparison. Structural differences, such as the lipophilic p-tolyl groups, may enhance membrane permeability compared to the polar styryl/cyano groups in ’s compound.

Thioacetamide Derivatives in Hit Identification ()

Example Compounds :

  • Compound 23: N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide
  • Core Structure: Triazinoindole-thioacetamide with cyanomethylphenyl substituents.
  • Purity : >95% via acid-amine coupling reactions .

Comparison: The target compound and ’s derivatives share a thioacetamide bridge but differ in their aromatic cores (imidazole vs. triazinoindole). The methoxypropyl group in the target compound may improve solubility in polar solvents compared to the cyanomethyl or bromophenyl groups in ’s analogues. High purity (>95%) in suggests that similar synthetic strategies (e.g., coupling thioacetic acid derivatives with amines) could yield the target compound with comparable purity.

Fluorinated Acetamide Derivatives ()

Example Compounds :

  • Chemical ID 2738952-61-7: N-[3-(dimethylamino)propyl] acetamide with perfluoroalkylthio chains.
  • Application : Likely surfactants or materials science due to fluorinated chains.

Comparison :
The target compound lacks fluorinated substituents, which are critical for surface-active properties. However, both share an acetamide backbone, highlighting the versatility of this functional group in diversifying applications. The methoxypropyl group in the target compound may confer moderate hydrophilicity, contrasting with the extreme hydrophobicity of perfluoroalkyl chains .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Purity
Target Compound Imidazole-thioacetamide Di-p-tolyl, 3-methoxypropyl Not reported Unknown
N-(4-chlorophenyl)-2-...acetamide Pyridine-thioacetamide 4-chlorophenyl, styryl, cyano Insecticidal (high) Pure
Compound 23 Triazinoindole-thioacetamide Cyanomethylphenyl Hit identification >95%
2738952-61-7 Fluorinated acetamide Perfluoroalkylthio, dimethylaminopropyl Surfactant potential Unknown

Table 2: Substituent Effects on Properties

Substituent Type Example Compounds Impact on Properties
Aromatic (p-tolyl) Target Compound Enhanced lipophilicity, stability
Halogenated (Br/Cl) Compounds 26-27 Increased electronegativity, binding
Fluorinated Hydrophobicity, thermal stability
Methoxypropyl Target Compound Moderate hydrophilicity, flexibility

Research Findings and Implications

Insecticidal Potential: Pyridine-thioacetamides () show high activity, suggesting that imidazole analogues like the target compound warrant testing against similar pests .

Synthetic Feasibility : High-purity thioacetamide derivatives () imply that the target compound could be synthesized efficiently using analogous methods .

Structural Versatility : The acetamide backbone allows diverse substitutions for tailored applications, from agrochemicals () to surfactants ().

Biological Activity

The compound 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide is a synthetic organic molecule that has drawn attention due to its potential biological activities. This article delves into its biological activity, synthesis, and implications in medicinal chemistry, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2OSC_{19}H_{22}N_{2}OS, with a molecular weight of approximately 382.46 g/mol. The structure features an imidazole ring, a thioether linkage, and a methoxypropyl group, which contribute to its unique properties and biological activities.

PropertyValue
Molecular FormulaC19H22N2OS
Molecular Weight382.46 g/mol
CAS Number1206990-21-7

Structural Features

  • Imidazole Ring : Known for its role in various biological systems, particularly in enzyme catalysis and as a building block for many biologically active compounds.
  • Thioether Linkage : Enhances the compound's reactivity and solubility in organic solvents.
  • Methoxypropyl Group : Increases lipophilicity, potentially affecting interactions with biological membranes.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : Achieved through the condensation of appropriate aldehydes and amines.
  • Thioether Formation : The imidazole derivative is reacted with a thiol compound.
  • Acetamide Formation : The thioether-imidazole intermediate is reacted with an acetamide derivative.

These methods emphasize the compound's synthetic accessibility and versatility in chemical modifications.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial effects against various strains of bacteria and fungi. For instance, studies have shown that certain imidazole derivatives possess minimum inhibitory concentrations (MIC) in the low micromolar range against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structural features can exhibit potent anticancer activity. For example, certain derivatives have shown IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .

Case Studies

  • Antimicrobial Efficacy :
    • A study found that imidazole derivatives had MIC values ranging from 1.27 to 2.65 µM against various bacterial strains, showcasing their potential as antimicrobial agents .
  • Anticancer Screening :
    • Compounds derived from imidazole frameworks were tested against cancer cell lines, revealing IC50 values significantly lower than those of established drugs. For instance, one derivative exhibited an IC50 of 4.53 µM against HCT116 cells compared to 9.99 µM for 5-FU .

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